1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane
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Overview
Description
1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[311]heptane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a methoxy group
Preparation Methods
The synthesis of 1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane typically involves the reaction of tricyclo[4.1.0.02,7]heptane derivatives with arenesulfonylethynyl(trimethyl)silanes under photochemical or thermal initiation . The reaction conditions include UV irradiation of a solution of the reactants in methylene chloride at 20°C or heating in boiling benzene in the presence of benzoyl peroxide .
Chemical Reactions Analysis
1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane involves its interaction with molecular targets through its sulfonyl and methoxy groups. These functional groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[3.1.1]heptane derivatives: These compounds have a similar core structure but may have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H19NO3S |
---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-methoxy-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C14H19NO3S/c1-11-3-5-13(6-4-11)19(16,17)15-9-12-7-14(8-12,10-15)18-2/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
SWCXERQGZIMHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3)(C2)OC |
Origin of Product |
United States |
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